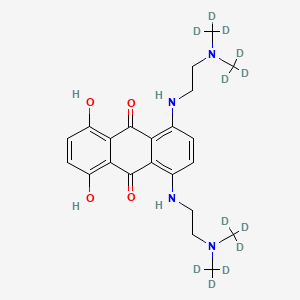
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family This compound is characterized by its unique structure, which includes multiple amino and hydroxyl groups attached to an anthracene backbone The presence of deuterium atoms (denoted by d3) in the methyl groups adds to its distinctiveness
Métodos De Preparación
The synthesis of 1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione typically involves multiple steps. The process begins with the preparation of the anthracene backbone, followed by the introduction of hydroxyl groups at the 5 and 8 positions. The amino groups are then added through a series of substitution reactions, where the deuterium-labeled methyl groups are incorporated. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and other interactions with biomolecules, influencing their function and activity. The pathways involved may include oxidative stress, apoptosis, and inhibition of microbial growth.
Comparación Con Compuestos Similares
Compared to other anthraquinone derivatives, 1,4-Bis((2-(bis(methyl-d3)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione is unique due to the presence of deuterium-labeled methyl groups. Similar compounds include:
1,4-Diaminoanthraquinone: Lacks the deuterium labeling and has different substitution patterns.
5,8-Dihydroxy-1,4-naphthoquinone: A simpler structure with fewer amino groups.
Anthraquinone-2-sulfonic acid: Contains a sulfonic acid group instead of amino groups. The uniqueness of this compound lies in its specific substitution pattern and the incorporation of deuterium atoms, which can influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C22H28N4O4 |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
1,4-bis[2-[bis(trideuteriomethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-6-14(24-10-12-26(3)4)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3/i1D3,2D3,3D3,4D3 |
Clave InChI |
DBAMBJQJKDHEQX-MGKWXGLJSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCNC1=C2C(=C(C=C1)NCCN(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C3=C(C=CC(=C3C2=O)O)O)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


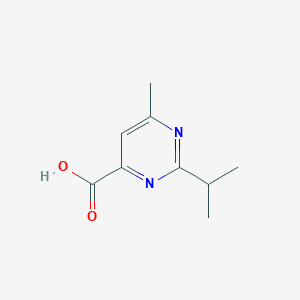
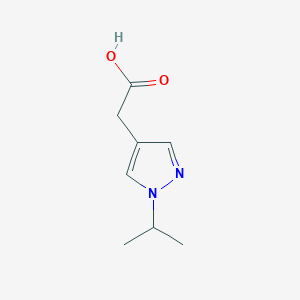
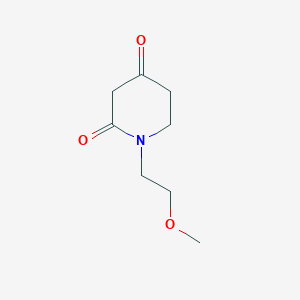
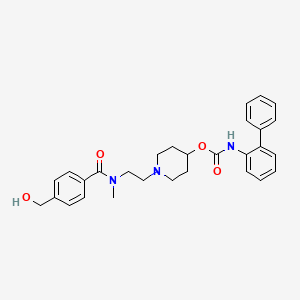
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)
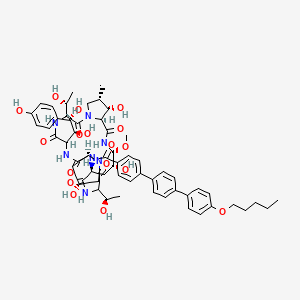
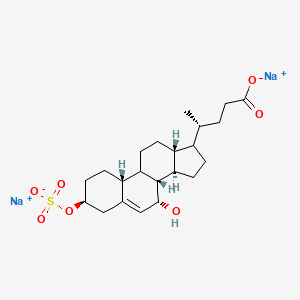
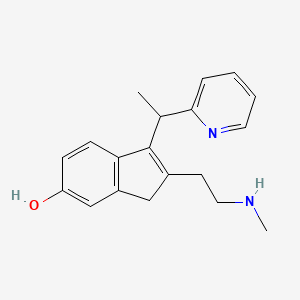
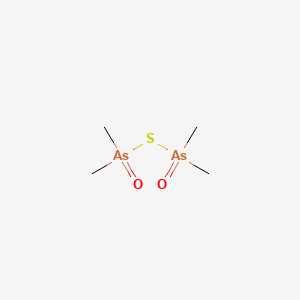

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
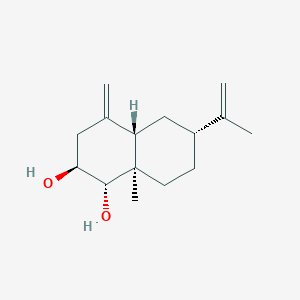
![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
